methyl {3-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate
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Overview
Description
Methyl {3-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate is a complex organic compound with the molecular formula C16H13N3O4S. This compound is characterized by the presence of an indole ring fused with a pyrimidine ring, making it a biheterocyclic compound. The unique structure of this compound allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {3-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate typically involves the regioselective alkylation of 4-methyluracil with ethyl bromoacetate. This reaction is followed by treatment with hydrazine hydrate to form the hydrazide intermediate. The intermediate is then reacted with carbon disulfide in the presence of potassium hydroxide to form the oxadiazole derivative. Finally, the desired compound is obtained through further reactions involving electrophilic reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl {3-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, carbon disulfide, potassium hydroxide, and various electrophilic reagents such as ethyl bromoacetate. The reactions are typically carried out in solvents like ethanol, dioxane, and water under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions include various substituted and oxidized derivatives of the original compound. These derivatives can have different functional groups attached to the indole and pyrimidine rings, leading to a wide range of chemical and biological properties .
Scientific Research Applications
Methyl {3-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biological studies to understand its interactions with various biomolecules and its potential as a bioactive compound.
Medicine: The compound is investigated for its potential pharmacological properties, including antiviral, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for synthesizing other industrially relevant compounds
Mechanism of Action
The mechanism of action of methyl {3-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate involves its interaction with various molecular targets and pathways. The indole and pyrimidine rings allow the compound to bind to specific receptors and enzymes, modulating their activity. This binding can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
(6-methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid methyl ester: This compound shares a similar pyrimidine ring structure but lacks the indole ring.
5-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-4-amino-1,2,4-triazol-3-thione: This compound has a similar pyrimidine ring but includes a triazole moiety instead of an indole ring
Uniqueness
The uniqueness of methyl {3-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate lies in its biheterocyclic structure, which combines the chemical properties of both indole and pyrimidine rings. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to similar compounds .
Properties
IUPAC Name |
methyl 2-[3-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-23-13(20)8-19-7-9(10-4-2-3-5-12(10)19)6-11-14(21)17-16(24)18-15(11)22/h2-7H,8H2,1H3,(H2,17,18,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDNLSPJOCJXLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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